

BTA074 (Vapendavir): A Technical Guide to its Antiviral Activity Spectrum

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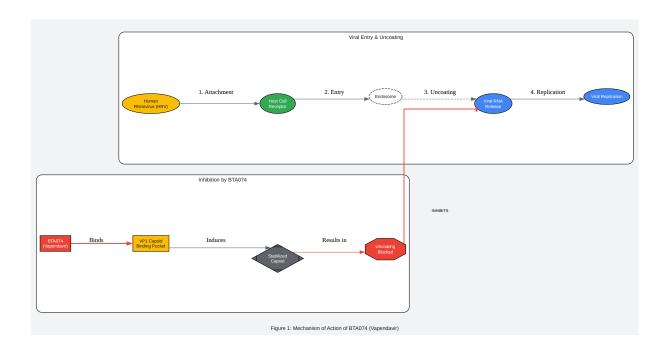
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity, mechanism of action, and experimental evaluation of BTA074, also known as Vapendavir. BTA074 is a potent, orally bioavailable small molecule inhibitor belonging to the "capsid binder" class of antiviral agents. Its primary therapeutic target is the Human Rhinovirus (HRV), the predominant causative agent of the common cold, which can also lead to severe exacerbations of chronic respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).

Mechanism of Action: Capsid Stabilization

BTA074 exerts its antiviral effect by directly interacting with the viral capsid, a protective protein shell that encases the viral RNA genome. Specifically, it binds to a hydrophobic pocket within the VP1 capsid protein. This binding event stabilizes the entire capsid structure, physically preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell. By locking the capsid in a stable, non-infectious state, BTA074 effectively halts the replication cycle at a very early stage.





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Figure 1: Mechanism of Action of BTA074 (Vapendavir)

In Vitro Antiviral Activity Spectrum

BTA074 demonstrates potent and broad-spectrum activity against a wide array of picornaviruses. Its efficacy has been quantified using cell-based assays that measure the concentration of the compound required to inhibit the virus's cytopathic effect (cell destruction) by 50% (EC50).

Activity Against Human Rhinovirus (HRV)

BTA074 is highly active against HRV species A and B, which encompass the vast majority of serotypes responsible for the common cold. A comprehensive panel of 32 HRV serotypes was assessed for sensitivity to BTA074, revealing consistently potent activity. The median EC50



value was 4.3 ng/mL (11.2 nM) for these reference strains and 7.3 ng/mL (19.1 nM) for a panel of 39 clinical HRV isolates.[1]

Virus Species	Antiviral Susceptibility Group	Receptor Group	Virus Serotype Count	BTA074 (Vapendavir) Median EC50 [ng/mL (nM)]
HRV-A	A & B	Major & Minor	26	4.3 (11.2)[1]
HRV-B	A & B	Major	6	4.3 (11.2)[1]
Overall	-	-	32	4.3 (11.2)[1]
Clinical Isolates	-	-	39	7.3 (19.1)[1]

Table 1: Summary of BTA074 In Vitro Activity Against Human Rhinovirus Serotypes.

Activity Against Other Enteroviruses

Beyond rhinoviruses, BTA074 shows significant efficacy against other members of the Picornaviridae family, including Enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease that can lead to severe neurological complications.

Virus	Cell Line	Assay Type	EC50 (μM)
Enterovirus 71 (EV71) (Average of 21 strains)	rhabdomyosarcoma (RD) cells	CPE Inhibition	~0.7
Poliovirus	-	CPE Inhibition	Potent Activity
Echovirus	-	CPE Inhibition	Potent Activity
Coxsackievirus A9	-	CPE Inhibition	Potent Activity

Table 2: BTA074 In Vitro Activity Against Other Select Enteroviruses.

The specificity of BTA074 was confirmed by testing its efficacy against non-picornaviruses, including respiratory syncytial virus (RSV) and influenza viruses, where no significant activity



was observed.[1]

Experimental Protocols: Cytopathic Effect (CPE) Inhibition Assay

The quantitative data presented above were primarily generated using a Cytopathic Effect (CPE) Inhibition Assay. This method assesses the ability of a compound to protect host cells from destruction by a virus.

Principle

Susceptible host cells (e.g., HeLa cells for HRV) are cultured in microtiter plates. The cells are then infected with a standardized amount of virus in the presence of serial dilutions of the test compound (BTA074). After an incubation period that allows for multiple rounds of viral replication, the health of the cell monolayer is assessed. In unprotected, virus-infected wells, the cells will show characteristic signs of damage or death (cytopathic effect). The EC50 is calculated as the compound concentration that preserves 50% of the cell viability compared to uninfected and untreated controls.

Detailed Methodology

- Cell Seeding: HeLa cells are seeded into 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.
- Compound Preparation: BTA074 is serially diluted in cell culture medium to create a range of test concentrations.
- Infection and Treatment: The culture medium is removed from the cell monolayers. The
 prepared BTA074 dilutions are added to the wells, followed immediately by the addition of a
 viral inoculum calculated to cause >80% cell death in control wells (typically 100 TCID50 50% Tissue Culture Infectious Dose).
- Controls: Each plate includes "cell control" wells (cells, no virus, no drug) and "virus control" wells (cells, virus, no drug).
- Incubation: Plates are incubated for 3-5 days at 33-34°C (the optimal temperature for HRV replication) in a humidified 5% CO2 atmosphere, allowing the CPE to fully develop in the



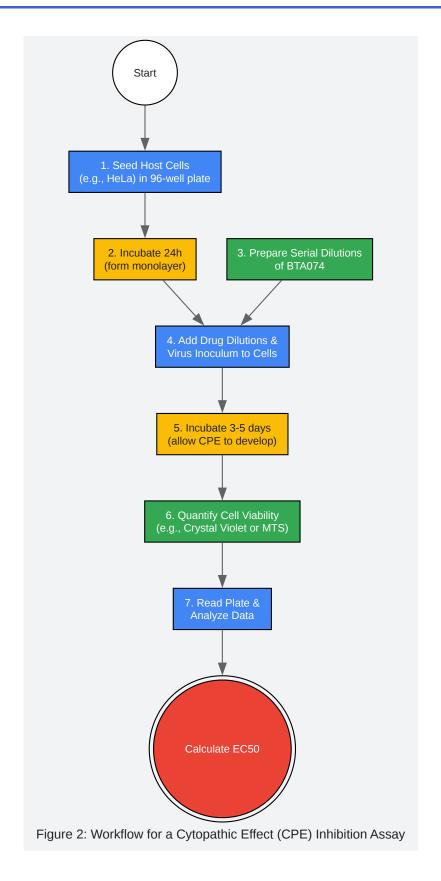




virus control wells.

- Quantification of Cell Viability: The CPE is quantified. This is commonly done by staining the
 remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the
 optical density (OD) is read on a spectrophotometer. Alternatively, metabolic assays like
 those using MTS reagent, which measures mitochondrial activity in living cells, can be used
 to quantify viability.
- Data Analysis: The percentage of cell protection is calculated for each drug concentration relative to the control wells. A dose-response curve is generated, and the EC50 value is determined using regression analysis.





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Figure 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay



Resistance Profile

As with other capsid-binding agents, resistance to BTA074 can be selected for in vitro. Mutations conferring resistance typically arise within the VP1 drug-binding pocket, altering the interaction between the compound and its target. This potential for resistance highlights the importance of considering combination therapies with antivirals that have different mechanisms of action for future clinical applications.

Clinical Development

BTA074 (Vapendavir) has progressed through clinical trials. A Phase 2b trial in asthmatic patients with naturally acquired rhinovirus infection was conducted to evaluate its efficacy.[1] More recent Phase 2 studies have also shown positive results in COPD patients, where treatment with Vapendavir improved both upper and lower respiratory symptoms and shortened the duration of illness in a rhinovirus challenge model. These trials have demonstrated that the drug is generally well-tolerated.

Conclusion

BTA074 (Vapendavir) is a potent, broad-spectrum inhibitor of human rhinoviruses and other clinically relevant enteroviruses. Its mechanism as a capsid binder that prevents viral uncoating is well-defined. Extensive in vitro testing has quantified its high potency against a wide range of HRV serotypes and clinical isolates. Supported by a favorable profile in clinical trials, BTA074 represents a promising candidate for the treatment of rhinovirus infections, particularly in high-risk populations where such infections can lead to severe complications.

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